Nifekalant-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

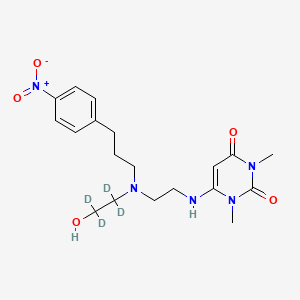

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H27N5O5 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2 |

InChI Key |

OEBPANQZQGQPHF-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO |

Origin of Product |

United States |

Foundational & Exploratory

What is Nifekalant-d4 and its chemical structure

An In-Depth Technical Guide to Nifekalant-d4 for Researchers and Drug Development Professionals

Introduction

This compound is the deuterated analogue of Nifekalant, a potent Class III antiarrhythmic agent. Nifekalant itself is primarily utilized in clinical settings, particularly in Japan, for the management of life-threatening ventricular tachyarrhythmias such as ventricular fibrillation and tachycardia[1][2]. The core mechanism of Nifekalant involves the selective blockade of potassium channels, which prolongs the cardiac action potential and the effective refractory period, thereby stabilizing cardiac electrical activity[1][3].

The introduction of deuterium atoms (d4) into the Nifekalant structure renders this compound an ideal internal standard for use in bioanalytical studies. Its chemical and physical properties are nearly identical to the parent compound, yet it is distinguishable by its higher mass. This characteristic is invaluable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it is used to ensure high accuracy and precision in the quantification of Nifekalant in biological matrices[4][5]. This guide provides a comprehensive overview of this compound, its chemical properties, the mechanism of action of its parent compound, and its application in analytical research.

Chemical Structure and Properties

This compound is structurally identical to Nifekalant, with the exception of four hydrogen atoms on the hydroxyethyl group, which have been replaced by deuterium atoms.

IUPAC Name: 1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione[6].

The table below summarizes the key chemical and physical properties of this compound in comparison to its non-deuterated counterpart, Nifekalant.

| Property | This compound | Nifekalant | Reference |

| Molecular Formula | C₁₉H₂₃D₄N₅O₅ | C₁₉H₂₇N₅O₅ | [6][7] |

| Molecular Weight | 409.5 g/mol | 405.4 g/mol | [6][7] |

| Monoisotopic Mass | 409.2264 Da | 405.2012 Da | [6][7] |

| Isotope Atom Count | 4 (Deuterium) | 0 | [6] |

| IUPAC Name | 1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione | 6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | [6][7] |

Pharmacological Mechanism of Action (Nifekalant)

Nifekalant is classified as a Class III antiarrhythmic agent[1]. Its primary pharmacological effect is the prolongation of the cardiac action potential, achieved by blocking specific potassium channels.

-

Primary Target: The rapid component of the delayed rectifier potassium current (IKr)[1]. These channels are also known as hERG (human Ether-à-go-go-Related Gene) channels[8].

-

Electrophysiological Effect: By inhibiting IKr, Nifekalant delays the repolarization phase (Phase 3) of the cardiac action potential. This extends the action potential duration (APD) and increases the effective refractory period (ERP) of myocardial cells[1][9].

-

Therapeutic Outcome: The prolongation of the refractory period makes the cardiac tissue less susceptible to premature electrical impulses, thereby preventing the re-entrant circuits that underlie many tachyarrhythmias[1][3][9].

-

Selectivity: Nifekalant exhibits high selectivity for potassium channels with minimal effect on sodium or calcium channels, which distinguishes it from other antiarrhythmic agents and reduces certain side effects like negative inotropy (impaired cardiac contraction)[1][2].

The following diagram illustrates the signaling pathway of Nifekalant's action on a cardiac myocyte.

References

- 1. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 2. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. This compound | C19H27N5O5 | CID 163322550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nifekalant | C19H27N5O5 | CID 4486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

Nifekalant-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Nifekalant-d4 when used as an internal standard in quantitative bioanalysis. The principles and methodologies detailed herein are crucial for the accurate determination of Nifekalant concentrations in biological matrices, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, Nifekalant.[1]

This compound is a synthetic version of Nifekalant where four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass does not significantly alter the compound's chemical behavior during sample preparation and analysis.[1] However, this mass difference is readily detectable by a mass spectrometer, allowing for the differentiation of the analyte from the internal standard.[3]

The "mechanism of action" of this compound as an internal standard is not a pharmacological one, but rather a methodological one. It acts as a tracer that experiences the same procedural variations as the analyte. By adding a known amount of this compound to a sample at the earliest stage of analysis, any loss of the analyte during extraction, chromatography, or ionization is mirrored by a proportional loss of the internal standard.[2][4] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out any variations and leading to a more accurate and precise measurement.[4][5]

The Bioanalytical Workflow: A Step-by-Step Overview

The successful application of this compound as an internal standard is embedded within a well-defined bioanalytical workflow. The following diagram illustrates the key stages of this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. nbinno.com [nbinno.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

An In-Depth Technical Guide to the Synthesis and Purification of Nifekalant-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nifekalant-d4, a deuterated analog of the class III antiarrhythmic agent Nifekalant. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and medicinal chemistry who require a stable, isotopically labeled internal standard for pharmacokinetic studies or as a tool to investigate the metabolic fate of Nifekalant.

Introduction to Nifekalant and the Rationale for Deuteration

Nifekalant is a potent antiarrhythmic drug primarily used for the termination of life-threatening ventricular tachyarrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[2]

Deuterium-labeled compounds, such as this compound, are crucial tools in drug development and research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which can be readily distinguished from its non-deuterated counterpart by mass spectrometry. This property makes deuterated analogs ideal internal standards for quantitative bioanalytical assays, ensuring accuracy and precision in determining drug concentrations in biological matrices. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to altered metabolic profiles (the "kinetic isotope effect"). Studying these differences can provide valuable insights into the drug's metabolic pathways.

Proposed Synthesis of this compound

The proposed point of deuteration is on the ethyl bridge of the side chain, specifically on the two methylene groups adjacent to the tertiary amine. This is a common site for metabolic oxidation, and deuteration at this position is less likely to significantly alter the pharmacological activity of the drug while providing a stable isotopic label.

Synthesis of Intermediates

2.1.1. Synthesis of 6-amino-1,3-dimethyluracil (Intermediate 1)

This intermediate can be synthesized from commercially available starting materials. One common method involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride, followed by cyclization under basic conditions.[3][4]

2.1.2. Proposed Synthesis of Deuterated Side Chain Intermediate (Intermediate 2)

A potential route to the deuterated side chain involves the use of commercially available deuterated starting materials. For example, a possible precursor, ethanolamine-d4 , can be reacted with a suitable protected form of 3-(4-nitrophenyl)propanal . The subsequent steps would involve reductive amination and further functional group manipulations to yield the desired deuterated side chain.

Final Assembly and Salt Formation

The final step in the synthesis of this compound involves the coupling of 6-amino-1,3-dimethyluracil (Intermediate 1) with the deuterated side chain intermediate (Intermediate 2) . This is anticipated to be an alkylation reaction, likely proceeding via a nucleophilic substitution mechanism where the amino group of the uracil derivative attacks an activated form of the side chain.

Following the successful synthesis of the free base, this compound would be converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility for research applications.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of this compound. These are based on general organic chemistry principles and published procedures for similar transformations. Researchers should optimize these conditions in a laboratory setting.

3.1. Synthesis of 6-amino-1,3-dimethyluracil

-

Reaction: Condensation of 1,3-dimethylurea with cyanoacetic acid followed by cyclization.

-

Reagents: 1,3-dimethylurea, cyanoacetic acid, acetic anhydride, sodium hydroxide.

-

Procedure:

-

A mixture of 1,3-dimethylurea and cyanoacetic acid is heated in acetic anhydride.

-

The reaction mixture is cooled, and the intermediate product is precipitated.

-

The intermediate is then treated with an aqueous solution of sodium hydroxide to induce cyclization.

-

The pH is adjusted to precipitate the 6-amino-1,3-dimethyluracil.

-

The product is collected by filtration, washed, and dried.

-

3.2. Proposed Synthesis of this compound

-

Reaction: N-alkylation of 6-amino-1,3-dimethyluracil with a deuterated side chain.

-

Reagents: 6-amino-1,3-dimethyluracil, a suitable deuterated side-chain precursor (e.g., a tosylate or halide derivative), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

6-amino-1,3-dimethyluracil and the deuterated side-chain precursor are dissolved in the solvent.

-

The base is added, and the reaction mixture is heated to facilitate the alkylation.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up by extraction and solvent removal.

-

Purification of this compound

Purification of the synthesized this compound is critical to ensure its suitability for research use. A multi-step purification strategy is recommended.

4.1. Initial Purification: Column Chromatography

The crude product from the synthesis would first be subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, would be employed to separate the desired product from unreacted starting materials and byproducts.

4.2. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) would be appropriate.[5][6][7][8][9] The fractions containing the pure product would be collected, combined, and the solvent removed under reduced pressure.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

5.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of this compound and to determine the degree of deuterium incorporation. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the d4-labeled compound.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of this compound. The ¹H NMR spectrum is expected to be similar to that of unlabeled Nifekalant, with the notable absence of signals corresponding to the deuterated positions. ²H NMR can also be employed to directly observe the deuterium signals.

5.3. Purity Analysis by HPLC

The purity of the final product would be assessed by analytical HPLC using a method similar to the one described for purification but on an analytical scale. A purity of ≥98% is generally required for research-grade material.

Quantitative Data Summary

Since specific experimental data for the synthesis of this compound is not available, the following table provides a template for recording and presenting the expected data from a successful synthesis and purification campaign.

| Parameter | Expected Value |

| Synthesis | |

| Starting Material 1 | 6-amino-1,3-dimethyluracil |

| Starting Material 2 | Deuterated side-chain precursor |

| Reaction Yield (crude) | 60-80% (estimated) |

| Purification | |

| Purification Method 1 | Silica Gel Column Chromatography |

| Purification Method 2 | Preparative HPLC |

| Overall Yield (pure) | 20-40% (estimated) |

| Analytical Data | |

| Purity (by HPLC) | ≥ 98% |

| Molecular Formula | C₁₉H₂₃D₄N₅O₅ |

| Molecular Weight | 409.48 |

| Isotopic Enrichment | ≥ 98% (d4) |

Visualizations

Proposed Synthetic Workflow

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 4. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 5. aidic.it [aidic.it]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. academic.oup.com [academic.oup.com]

The Analytical Advantage: A Technical Guide to Nifekalant-d4 versus Non-Deuterated Nifekalant for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of the antiarrhythmic drug Nifekalant by mass spectrometry. Specifically, it details the advantages of using Nifekalant-d4 over its non-deuterated counterpart as an internal standard, providing a comprehensive overview of the underlying principles, experimental methodologies, and expected analytical performance enhancements.

The Imperative for an Ideal Internal Standard in Mass Spectrometry

In bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the precise quantification of drugs and their metabolites in complex biological matrices is paramount.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[3] However, the accuracy and reproducibility of LC-MS/MS data can be significantly influenced by matrix effects, variations in sample preparation, and instrument fluctuations.[5][6]

To compensate for these potential sources of error, an internal standard (IS) is incorporated into each sample. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, including its extraction recovery, chromatographic retention, and ionization efficiency.[7] While structurally similar, non-deuterated compounds can be used as internal standards, the most effective approach is the use of a stable isotope-labeled version of the analyte, such as this compound for the analysis of Nifekalant.[8][9]

This compound: The Superior Internal Standard

This compound is a deuterated analog of Nifekalant, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the non-deuterated Nifekalant by the mass spectrometer, while its chemical properties remain virtually identical.[7][9] This near-identical behavior is the cornerstone of its superiority as an internal standard.

Key Advantages of this compound:

-

Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. Since this compound has the same retention time and ionization characteristics as Nifekalant, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively normalized.[9]

-

Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. This compound, being chemically identical to Nifekalant, will be lost to the same extent. The use of the analyte-to-internal standard ratio corrects for this variability, leading to more accurate and precise results.[4]

-

Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of this compound as an internal standard significantly enhances the precision and accuracy of the quantitative analysis.[8][9] This is reflected in lower coefficients of variation (%CV) for quality control samples and improved accuracy in the determination of unknown concentrations.

The following diagram illustrates the logical workflow of using a deuterated internal standard in a typical bioanalytical LC-MS/MS experiment.

Experimental Protocols for Nifekalant Analysis using this compound

The following protocols are based on established methods for the analysis of Nifekalant in human plasma and have been adapted to include the use of this compound as an internal standard.[10]

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Gas Temperature | 300°C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 250°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| MRM Transitions | |

| Nifekalant | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined) |

| This compound | Precursor Ion (m/z) + 4 -> Product Ion (m/z) (To be determined) |

| Collision Energy | To be optimized for each transition |

The following diagram outlines the experimental workflow for method development.

Data Presentation and Expected Performance

When using this compound as an internal standard, a significant improvement in the precision and accuracy of the assay is expected compared to using a non-deuterated analog or a different molecule as an internal standard.

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Nifekalant to this compound against the concentration of Nifekalant. A linear regression with a correlation coefficient (r²) of >0.99 is expected over the desired concentration range.

Table 1: Representative Calibration Curve Data

| Nifekalant Conc. (ng/mL) | Nifekalant Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,234 | 50,123 | 0.025 |

| 5 | 6,170 | 50,543 | 0.122 |

| 10 | 12,345 | 50,321 | 0.245 |

| 50 | 61,725 | 50,678 | 1.218 |

| 100 | 123,450 | 50,456 | 2.447 |

| 500 | 617,250 | 50,789 | 12.153 |

| 1000 | 1,234,500 | 50,567 | 24.412 |

Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) should be ≤15% (≤20% at the lower limit of quantification), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).

Table 2: Expected Precision and Accuracy Data

| QC Level | Nifekalant Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | < 10 | ± 10 | < 12 | ± 12 |

| Low | 3 | < 8 | ± 8 | < 10 | ± 10 |

| Medium | 80 | < 6 | ± 6 | < 8 | ± 8 |

| High | 800 | < 5 | ± 5 | < 7 | ± 7 |

Conclusion

The use of this compound as an internal standard for the quantitative analysis of Nifekalant by LC-MS/MS offers significant advantages over non-deuterated internal standards. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to enhanced precision, accuracy, and overall robustness of the bioanalytical method. For researchers, scientists, and drug development professionals involved in the pharmacokinetic and clinical evaluation of Nifekalant, the adoption of a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable data.

References

- 1. ijpsr.com [ijpsr.com]

- 2. onlinepharmacytech.info [onlinepharmacytech.info]

- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rfppl.co.in [rfppl.co.in]

- 5. myadlm.org [myadlm.org]

- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. lcms.cz [lcms.cz]

- 9. resolvemass.ca [resolvemass.ca]

- 10. The application of an LC-MS/MS method in a pharmacokinetic study for the determination of the concentration of nifekalant in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity and Stability of Nifekalant-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical quality attributes of Nifekalant-d4, a deuterated analog of Nifekalant, which serves as an essential internal standard in quantitative bioanalysis. Nifekalant is a class III antiarrhythmic agent used for life-threatening ventricular tachyarrhythmias.[1][2] Its deuterated form, this compound, is crucial for achieving accurate and precise quantification in complex biological matrices via mass spectrometry.[3][4] This document outlines the methodologies for determining isotopic purity and assessing the stability of this compound, presenting data in a structured format and detailing the experimental protocols.

Isotopic Purity Assessment

The isotopic purity of a deuterated internal standard is a paramount parameter, as it directly impacts the accuracy of quantitative assays. It defines the percentage of the desired deuterated molecule (d4) relative to its lesser-deuterated and non-deuterated counterparts. High isotopic enrichment minimizes potential interference and cross-talk between the analyte and the internal standard channels in a mass spectrometer.[5][6]

Data Summary: Isotopic Distribution of this compound

The following table summarizes the typical isotopic distribution for a synthesized batch of this compound, as determined by high-resolution mass spectrometry (HRMS).

| Isotopologue | Description | Relative Abundance (%) |

| d4 | Nifekalant with 4 deuterium atoms | > 99.5 |

| d3 | Nifekalant with 3 deuterium atoms | < 0.4 |

| d2 | Nifekalant with 2 deuterium atoms | < 0.1 |

| d1 | Nifekalant with 1 deuterium atom | < 0.05 |

| d0 | Unlabeled Nifekalant | < 0.01 |

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

This protocol describes a general method for determining the isotopic enrichment of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. This stock is then diluted to a working concentration of approximately 1 µg/mL for infusion or LC-MS analysis.[7]

-

Chromatography (Optional, for purity check): An ultra-high-performance liquid chromatography (UHPLC) system is used to ensure the chemical purity of the standard. A C18 column is typically employed with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to achieve baseline resolution of the different isotopologue peaks.[7]

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of Nifekalant (d0) through this compound.

-

-

Data Processing:

-

The mass spectrum is processed to obtain the signal intensity for each isotopologue (M+H)+ ion.

-

The observed intensities are corrected for the natural isotopic abundance of carbon-13 and other elements.[5][8]

-

The isotopic purity is calculated as the percentage of the corrected intensity of the d4 peak relative to the sum of corrected intensities for all detected isotopologues (d0 to d4).[8]

-

Diagram: Workflow for Isotopic Purity Analysis

Caption: Experimental workflow for determining the isotopic purity of this compound.

Stability Assessment

The stability of an internal standard is critical to ensure that its concentration remains constant throughout the entire analytical process, from sample storage to final analysis. Stability studies are designed to evaluate the impact of various environmental conditions on the integrity of the compound.[9][10]

Data Summary: Stability of this compound in Solution

The table below presents representative stability data for this compound in a methanol stock solution (1 mg/mL), assessed under various storage conditions. Stability is defined as the percentage of the initial concentration remaining.

| Storage Condition | Duration | Mean Stability (%) | Acceptance Criteria |

| Long-Term | |||

| -20°C | 6 months | 99.8 | >98% |

| Short-Term | |||

| Room Temperature (~25°C) | 24 hours | 100.1 | 98-102% |

| Freeze-Thaw | |||

| 3 Cycles (-20°C to RT) | N/A | 99.5 | >98% |

Experimental Protocol: Solution Stability Testing

This protocol is based on established guidelines for stability testing of drug substances and analytical standards.[11][12]

-

Batch Selection: A single, well-characterized batch of this compound is used for the study.[11]

-

Sample Preparation: A stock solution (e.g., 1 mg/mL in methanol) is prepared. Aliquots are placed into appropriate containers that mimic proposed storage vessels.

-

Storage Conditions:

-

Long-Term: Samples are stored at a specified low temperature (e.g., -20°C or -80°C) and tested at defined intervals (e.g., 0, 1, 3, 6 months).[11]

-

Short-Term (Bench-Top): Samples are kept at room temperature for a period that simulates the sample preparation and handling time (e.g., 24 hours).

-

Freeze-Thaw: Samples undergo multiple cycles of freezing at the long-term storage temperature and thawing to room temperature.

-

-

Analysis:

-

At each time point, the test samples are analyzed by a stability-indicating HPLC-UV or LC-MS method.

-

The concentration of this compound in the test samples is compared against a freshly prepared standard solution or the T0 (initial) sample.

-

-

Evaluation: The stability is determined by calculating the percentage of the initial concentration remaining. The results are compared against predefined acceptance criteria (e.g., 98-102% of the initial concentration).

Diagram: Logic of a Stability Study Design

Caption: Logical flow of a stability assessment study for this compound.

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meta‑analysis of the efficacy and safety of nifekalant in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. Internal standard - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

- 8. almacgroup.com [almacgroup.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. www3.paho.org [www3.paho.org]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Stability Study Protocols and Reports | Neopharm Labs [neopharmlabs.com]

An In-depth Technical Guide to the Research Applications of Nifekalant Hydrochloride (MS-551)

For Researchers, Scientists, and Drug Development Professionals

Nifekalant hydrochloride, also known as MS-551, is a potent Class III antiarrhythmic agent developed and primarily utilized in Japan for the management of life-threatening ventricular tachyarrhythmias.[1] This technical guide provides a comprehensive overview of its research applications, mechanism of action, and key experimental findings to support further investigation and drug development efforts.

Core Mechanism of Action

Nifekalant functions as a pure potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (HERG).[2][3] By inhibiting this current, nifekalant prolongs the repolarization phase of the cardiac action potential, thereby extending the effective refractory period of the myocardium.[2] This action helps to suppress re-entrant circuits that are often the underlying cause of ventricular tachycardia and fibrillation.[2][4] Unlike other antiarrhythmic agents such as amiodarone, nifekalant exhibits high selectivity for potassium channels with minimal effects on sodium or calcium channels, which contributes to its favorable hemodynamic profile and lack of negative inotropic effects.[2][5][6]

Caption: Figure 1: Signaling Pathway of Nifekalant Hydrochloride.

Pharmacokinetic Profile

Nifekalant is characterized by a rapid onset of action and a relatively short half-life of 1.5 to 2.1 hours.[1] Its volume of distribution is 0.14 L/kg.[1] Approximately 30% of the unchanged drug is excreted in the urine, with the remainder undergoing glucuronate conjugation in the liver.[1]

| Parameter | Value | Reference |

| Half-life | 1.5 - 2.1 hours | [1] |

| Volume of Distribution | 0.14 L/kg | [1] |

| Elimination | ~30% unchanged in urine, remainder metabolized in the liver | [1] |

Research Applications and Efficacy

Nifekalant has been investigated in various clinical and preclinical settings, primarily for its efficacy in terminating and preventing life-threatening ventricular arrhythmias.

Ventricular Tachycardia and Fibrillation

Clinical studies have demonstrated the effectiveness of nifekalant in treating refractory ventricular tachycardia (VT) and ventricular fibrillation (VF), particularly in the context of acute coronary syndrome, cardiac arrest, and post-cardiac surgery.[1]

| Study Population | Intervention | Efficacy | Reference |

| In-hospital VT/VF resistant to defibrillation (n=55) | Nifekalant vs. Lidocaine | Termination of VT/VF: 50% with nifekalant infusion alone | [1] |

| Out-of-hospital cardiac arrest with persistent VF (n=120) | Nifekalant | Significantly higher rates of survival to hospital admission and 24-hour survival | [1] |

| Refractory VT/VF (Post-marketing study, n=191) | Nifekalant | Attack termination in 48.4% of patients | [7] |

| DC shock-resistant VT/VF (n=39) | Nifekalant followed by DC shock if needed | Direct termination in 9 patients; successful cardioversion in 51.7% of the remaining patients | [7] |

| Ischemic heart disease with VT/VF resistant to DC countershock (n=30) | Nifekalant | Survival to discharge: 57% vs. 30% in control group | [8] |

| Electrical storm (n=44) | Stepwise therapy with nifekalant and mexiletine | Complete suppression of arrhythmia recurrence in 64% with nifekalant alone | [9] |

Atrial Fibrillation

While primarily indicated for ventricular arrhythmias, research has also explored the utility of nifekalant in the management of atrial fibrillation (AF). A meta-analysis of 12 studies involving 1,162 patients showed that nifekalant was associated with a higher success rate and shorter time to conversion of AF compared to control groups.[10]

| Comparison | Outcome | Result | Reference |

| Nifekalant vs. Control (Amiodarone or Electrical Cardioversion) | Success rate of AF conversion | Risk Ratio: 1.95 (95% CI, 1.23-3.08) | [10] |

| Nifekalant vs. Control | Time to AF conversion | Mean Difference: -1.73 (95% CI, -2.69 to -0.77) | [10] |

Electrophysiological Effects

Nifekalant's primary electrophysiological effect is the prolongation of the action potential duration (APD) and the effective refractory period (ERP).

| Parameter | Effect of Nifekalant | Reference |

| Action Potential Duration (APD) | Prolonged | [11] |

| Effective Refractory Period (ERP) | Prolonged | [11][12] |

| QT Interval | Prolonged | [7] |

| Heart Rate | No significant change | [12] |

| Blood Pressure | No significant change | [12] |

| Cardiac Output | No significant change | [12] |

Key Experimental Protocols

In Vivo Canine Myocardial Infarction Model

Objective: To assess the effects of MS-551 on programmed electrical stimulation (PES)-induced ventricular arrhythmias, electrophysiology, and hemodynamics.[12]

Methodology:

-

A canine model of myocardial infarction was created.

-

PES was used to induce ventricular tachycardia (VT) or ventricular fibrillation (VF).

-

MS-551 was administered intravenously in two consecutive doses: a low dose (0.3 mg/kg bolus followed by 0.5 mg/kg/min infusion) and a high dose (0.3 mg/kg bolus followed by 0.1 mg/kg/min infusion).

-

The effective refractory period (ERP) in both normal and infarcted zones was measured.

-

Hemodynamic parameters including heart rate, mean blood pressure, cardiac output, and left ventricular pressure were monitored.[12]

Caption: Figure 2: Experimental Workflow for In Vivo Canine Model.

Xenopus Oocyte Expression System for HERG Channel Inhibition

Objective: To examine the electrophysiological effects of nifekalant on HERG channels.[3]

Methodology:

-

HERG channels were expressed in Xenopus oocytes.

-

The two-microelectrode voltage-clamp technique was used to record HERG currents.

-

Nifekalant was applied at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 value.

-

The voltage and frequency dependence of the HERG channel blockade by nifekalant were assessed.[3]

The IC50 value for HERG channel inhibition by nifekalant was determined to be 7.9 µM.[3]

Comparative Analysis with Other Antiarrhythmics

Nifekalant's profile as a pure IKr blocker distinguishes it from other antiarrhythmics like amiodarone, which is a multi-channel blocker.[5] This specificity is thought to contribute to its lack of negative inotropic effects, a significant advantage in patients with compromised cardiac function.[5][6]

Caption: Figure 3: Logical Relationship of Nifekalant vs. Amiodarone.

Adverse Effects and Safety Profile

The primary adverse effect of nifekalant is the prolongation of the QT interval, which can lead to torsades de pointes (TdP).[1][13] Therefore, frequent monitoring of the QT interval during nifekalant infusion is crucial, with appropriate dose adjustments as needed.[1] Hypokalemia can exacerbate the risk of TdP, and it is recommended to maintain serum potassium levels above 4.0 mmol/L.[1]

Conclusion

Nifekalant hydrochloride (MS-551) is a valuable tool in the research and clinical management of life-threatening ventricular arrhythmias. Its selective mechanism of action as a pure IKr blocker provides a distinct advantage, particularly in patients with structural heart disease and compromised ventricular function. Further research is warranted to explore its full therapeutic potential and to optimize its use in various clinical scenarios. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations of this important antiarrhythmic agent.

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 3. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiarrhythmic effects of MS-551, a new class III antiarrhythmic agent, on canine models of ventricular arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of nifekalant and amiodarone for resuscitation of out-of-hospital cardiopulmonary arrest resulting from shock-resistant ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Drug Therapy for Shock-Resistant Ventricular Fibrillation: Comparison of Nifekalant and Amiodarone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Emergency treatment with nifekalant, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of nifekalant hydrochloride in the treatment of fatal ventricular arrhythmia in patients with ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of pure potassium channel blocker nifekalant and sodium channel blocker mexiletine on malignant ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meta‑analysis of the efficacy and safety of nifekalant in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of MS-551, a new class III antiarrhythmic drug, on action potential and membrane currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of MS-551, a new class III antiarrhythmic drug, on programmed stimulation-induced ventricular arrhythmias, electrophysiology, and hemodynamics in a canine myocardial infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are the side effects of Nifekalant? [synapse.patsnap.com]

The Pharmacokinetics and Metabolism of Nifekalant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] As a pure potassium channel blocker, it exerts its therapeutic effect by prolonging the cardiac action potential duration and the effective refractory period of myocardial cells.[2][3] A thorough understanding of the pharmacokinetic and metabolic profile of Nifekalant is paramount for its safe and effective clinical application, as well as for guiding further drug development and interaction studies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Nifekalant, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of Nifekalant has been characterized in various preclinical and clinical studies. Following intravenous administration, the plasma concentration of Nifekalant declines in a manner that is best described by a two-compartment model.[4][5]

Absorption

As Nifekalant is administered intravenously, absorption is complete and instantaneous.

Distribution

Nifekalant exhibits a relatively small volume of distribution. In healthy volunteers, the volume of the central compartment (Vc) has been reported to be 8.27 L, while the volume of the peripheral compartment (Vp) is 45.6 L.[2] In rats and dogs, plasma protein binding is approximately 65-70% and 68-80%, respectively.[4]

Metabolism

The primary route of Nifekalant metabolism is through glucuronide conjugation in the liver.[6] Additionally, other metabolic pathways, including N-dealkylation and nitro reduction, have been suggested.[4] However, the specific enzymes responsible for these transformations, including the UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isoforms, have not been fully elucidated in the available literature. The unchanged form of Nifekalant is the active moiety.[6]

Excretion

In rats, approximately 30% of Nifekalant is excreted in the urine and 70% in the feces. In dogs, urinary and fecal excretion account for 46% and 27% of the administered dose, respectively.[4] In humans, the urinary excretion of the unchanged drug is approximately 30%.[6] The population mean clearance (CL) in healthy Chinese volunteers has been determined to be 53.8 L/h.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Nifekalant obtained from studies in healthy human volunteers and beagle dogs.

Table 1: Pharmacokinetic Parameters of Nifekalant in Healthy Human Volunteers Following Intravenous Administration [4]

| Parameter | 0.3 mg/kg IV Push | 0.4 mg/kg IV Push | 0.4 mg/kg/h IV Infusion |

| Cmax (ng/mL) | 230.95 ± 54.02 | 358.62 ± 73.98 | 444.30 ± 88.12 |

| Tmax (h) | 0.08 | 0.08 | 1.60 ± 2.26 |

| AUC0-t (ng·h/mL) | 193.53 ± 45.19 | 285.61 ± 46.57 | 2609.02 ± 498.20 |

| AUC0-∞ (ng·h/mL) | 209.90 ± 48.12 | 302.44 ± 50.19 | 2627.33 ± 499.89 |

| t1/2 (h) | 1.55 ± 0.38 | 1.34 ± 0.19 | 1.35 ± 0.23 |

| CL (L/kg/h) | 1.50 ± 0.35 | 1.35 ± 0.22 | 0.32 ± 0.06 |

| V (L/kg) | 3.40 ± 1.44 | 2.60 ± 0.35 | 0.61 ± 0.15 |

Table 2: Population Pharmacokinetic Parameters of Nifekalant in Healthy Chinese Volunteers [2]

| Parameter | Population Mean Value |

| Clearance (CL) | 53.8 L/h |

| Central Volume of Distribution (Vc) | 8.27 L |

| Peripheral Volume of Distribution (Vp) | 45.6 L |

Table 3: Pharmacokinetic Parameters of Nifekalant in Beagle Dogs Following a Single Intravenous Dose of 3.125 mg/kg [7]

| Parameter | Mean Value |

| Cmax (ng/mL) | 4532.8 ± 1234.5 |

| Tmax (min) | 5 |

| AUC0-t (ng·h/mL) | 3456.7 ± 876.5 |

| AUC0-∞ (ng·h/mL) | 3567.8 ± 912.3 |

| t1/2 (h) | 1.23 ± 0.34 |

| CL (L/h/kg) | 0.89 ± 0.21 |

| Vd (L/kg) | 1.54 ± 0.45 |

Experimental Protocols

Human Pharmacokinetic Study Protocol

A single-center, randomized, double-blind, dose-ascending, placebo-controlled study was conducted in 42 healthy Chinese volunteers.[5] The study involved three dose plans: a loading dose on Day 1 (0.15, 0.3, or 0.5 mg/kg), and a loading dose followed by a maintenance dose (0.2, 0.4, or 0.8 mg/kg/h) on Day 4.[5] Venous blood samples were collected at predetermined time points for pharmacokinetic analysis.[5]

Caption: Experimental workflow for a human pharmacokinetic study of Nifekalant.

Bioanalytical Method for Nifekalant Quantification in Human Plasma

A high-performance liquid chromatography (HPLC) method with UV detection has been validated for the determination of Nifekalant in human plasma.[4]

Sample Preparation: [4]

-

To 0.5 mL of plasma, add 40 µL of Ornidazole internal standard (10 µg/mL).

-

Acidify with 50 µL of 0.1 mol/mL hydrochloric acid.

-

Add 4 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL into the HPLC system.

Chromatographic Conditions: [4]

-

Column: ODS3 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 270 nm

-

Linear Range: 5-1000 ng/mL

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 4. aidic.it [aidic.it]

- 5. Population pharmacokinetic/pharmacodynamic modeling of nifekalant injection with varies dosing plan in Chinese volunteers: a randomized, blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note & Protocol: Development of a Bioanalytical Method for Nifekalant Quantification in Human Plasma Using Nifekalant-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential and effective refractory period.[2][3] Accurate quantification of Nifekalant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

This document provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of Nifekalant in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nifekalant-d4, to ensure high accuracy and precision.

Signaling Pathway of Nifekalant

Nifekalant exerts its antiarrhythmic effect by specifically targeting and inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the IKr current in cardiomyocytes. This inhibition delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval.

Experimental Protocols

This protocol is based on the validated LC-MS/MS method described by Zhang et al. (2013) with modifications for the use of this compound.

Materials and Reagents

-

Nifekalant hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (Analytical grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free, with anticoagulant)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Nifekalant and this compound in methanol to obtain final concentrations of 1 mg/mL. Store at 2-8°C.

Working Solutions:

-

Nifekalant Spiking Solutions: Prepare a series of working solutions by diluting the Nifekalant stock solution with 50% methanol to achieve concentrations for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Curve (CC) Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Nifekalant working solution to obtain final concentrations ranging from 5 ng/mL to 3000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 5 ng/mL

-

Low QC (LQC): 15 ng/mL

-

Medium QC (MQC): 500 ng/mL

-

High QC (HQC): 2500 ng/mL

-

Sample Preparation (Liquid-Liquid Extraction)

References

- 1. aptochem.com [aptochem.com]

- 2. The application of an LC-MS/MS method in a pharmacokinetic study for the determination of the concentration of nifekalant in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nifekalant-d4 in Ventricular Tachyarrhythmias Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nifekalant, a potent Class III antiarrhythmic agent, with a focus on the utility of its deuterated form, Nifekalant-d4, in preclinical and clinical research of ventricular tachyarrhythmias. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

Nifekalant hydrochloride (MS-551) is a Class III antiarrhythmic drug primarily utilized in Japan for the treatment of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).[1][2] As a pure potassium channel blocker, Nifekalant offers a distinct electrophysiological profile with minimal effects on other ion channels, which can reduce certain side effects associated with other antiarrhythmic agents.[3] this compound, a deuterated isotopologue of Nifekalant, serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based quantitative assays for pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to Nifekalant but has a higher molecular weight, allowing for its distinct detection.

Mechanism of Action

Nifekalant exerts its antiarrhythmic effect by primarily blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4] This inhibition slows the efflux of potassium ions during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of myocardial cells.[3][4] By extending the refractory period, Nifekalant helps to suppress the re-entrant circuits that underlie many ventricular tachyarrhythmias.[3] It has also been shown to block other potassium currents, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of Nifekalant in cardiomyocytes.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Nifekalant.

Table 1: Pharmacokinetic Parameters of Nifekalant

| Parameter | Value | Species | Administration | Reference |

| Half-life (t1/2) | 1.5-2.1 hours | Human | Intravenous | [1] |

| Volume of Distribution (Vd) | 0.14 L/kg | Human | Intravenous | [1] |

| Urinary Excretion (unchanged) | ~30% | Human | Intravenous | [1] |

| Cmax (0.3 mg/kg) | 230.95 ± 54.02 ng/mL | Human | Intravenous | [5] |

| Cmax (0.4 mg/kg) | 358.62 ± 73.95 ng/mL | Human | Intravenous | [5] |

| AUC0-5 (0.3 mg/kg) | 193.53 ± 45.19 ng·h/mL | Human | Intravenous | [5] |

| AUC0-∞ (0.4 mg/kg) | 285.61 ± 46.57 ng·h/mL | Human | Intravenous | [5] |

| IC50 (hERG channels) | 7.9 µM | Xenopus oocytes | In vitro | [6] |

Table 2: Clinical Efficacy of Nifekalant in Ventricular Tachyarrhythmias

| Patient Population | Dosage | Efficacy Endpoint | Success Rate | Reference |

| Acute Coronary Syndrome (ACS) with refractory VT/VF | 0.19 ± 0.14 mg/kg/h (continuous infusion) | VT/VF control | 75% (12/16 patients) | [7] |

| Chronic Structural Heart Disease with refractory VT/VF | 0.19 ± 0.14 mg/kg/h (continuous infusion) | VT/VF control | 64% (9/14 patients) | [7] |

| ACS with sustained VT/VF | 0.2 mg/kg bolus, then 0.2 mg/kg/h infusion | VT/VF inhibition | 83% (34/41 patients) | [8] |

| Refractory VT/VF (post-marketing study) | Not specified | Attack termination | 48.4% (45/93 patients) | |

| Refractory VT/VF (post-marketing study) | Not specified | Prevention of recurrence | 60.6% (60/99 patients) | |

| Shock-resistant VF/pulseless VT (meta-analysis) | Not specified | Improved short-term survival | Odds Ratio: 3.23 | [9] |

| Shock-resistant VF/pulseless VT (meta-analysis) | Not specified | Improved long-term survival | Odds Ratio: 1.88 | [9] |

Table 3: Adverse Effects of Nifekalant

| Adverse Effect | Incidence | Study Population | Reference |

| Torsades de Pointes (TdP) | 17% (5/30 patients) | ACS and Chronic Structural Heart Disease | |

| Torsades de Pointes (TdP) | 2% (1/41 patients) | ACS | [8] |

| Excessive QTc Prolongation | 5.8% (11/191 patients) | Refractory VT/VF | |

| Torsades de Pointes (TdP) | 1.6% (3/191 patients) | Refractory VT/VF |

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Nifekalant in Healthy Volunteers Using this compound as an Internal Standard

Objective: To determine the pharmacokinetic profile of intravenously administered Nifekalant in healthy human subjects.

Materials:

-

Nifekalant Hydrochloride for injection

-

This compound (as internal standard, IS)

-

HPLC system with a C18 column

-

Mass spectrometer

-

Human plasma

-

Reagents for sample preparation (e.g., methanol, acetonitrile, ethyl acetate, hydrochloric acid)

Procedure:

-

Subject Recruitment and Dosing:

-

Recruit healthy volunteers after obtaining informed consent.

-

Administer a single intravenous dose of Nifekalant Hydrochloride (e.g., 0.3 mg/kg) over 5 minutes.

-

-

Blood Sampling:

-

Sample Preparation:

-

To 0.5 mL of plasma, add a known concentration of this compound solution as the internal standard.

-

Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.[5]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an HPLC system coupled with a mass spectrometer.

-

Use a C18 column and a suitable mobile phase (e.g., a mixture of ammonium acetate, methanol, and acetonitrile) for chromatographic separation.[5]

-

Monitor the specific mass transitions for both Nifekalant and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Nifekalant to this compound against the concentration of Nifekalant standards.

-

Calculate the plasma concentrations of Nifekalant in the study samples.

-

Determine pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.

-

Experimental Workflow for Pharmacokinetic Study

Caption: Workflow for a Nifekalant pharmacokinetic study.

Protocol 2: Evaluation of Nifekalant Efficacy in a Canine Model of Ventricular Tachycardia

Objective: To assess the efficacy of Nifekalant in terminating induced ventricular tachycardia in a large animal model.

Materials:

-

Nifekalant Hydrochloride for injection

-

Anesthetized dogs

-

Programmed electrical stimulation equipment

-

Multi-channel ECG recording system

-

Intravenous catheters

Procedure:

-

Animal Preparation:

-

Anesthetize the dogs and ensure proper ventilation.

-

Introduce electrode catheters into the heart via femoral veins for pacing and recording intracardiac electrograms.

-

-

Induction of VT:

-

Induce sustained ventricular tachycardia using a programmed electrical stimulation protocol (e.g., burst pacing or extrastimulus testing).

-

-

Drug Administration:

-

Once sustained VT is established, administer an intravenous bolus of Nifekalant (e.g., 0.2 mg/kg).

-

Follow with a continuous infusion of Nifekalant (e.g., 0.2 mg/kg/h).

-

-

Monitoring and Data Collection:

-

Continuously monitor surface ECG and intracardiac electrograms.

-

Record the time to termination of VT after drug administration.

-

Measure changes in heart rate, blood pressure, and ECG intervals (QT, QTc).

-

-

Data Analysis:

-

Determine the percentage of animals in which VT was successfully terminated.

-

Analyze the electrophysiological changes induced by Nifekalant.

-

Experimental Workflow for Efficacy Study

Caption: Workflow for a preclinical efficacy study of Nifekalant.

Conclusion

Nifekalant is an effective antiarrhythmic agent for the management of life-threatening ventricular tachyarrhythmias.[1][2] Its targeted mechanism of action on potassium channels provides a valuable therapeutic option. The use of this compound is critical for the accurate quantification of the drug in biological matrices, enabling robust pharmacokinetic and bioequivalence studies that are essential for drug development and regulatory approval. The protocols and data presented herein provide a framework for researchers and scientists working with Nifekalant and its deuterated analogue. Careful monitoring of the QT interval is necessary during Nifekalant administration due to the risk of proarrhythmia.[1] Further clinical studies are warranted to fully establish its role in emergency cardiac care.[1]

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Nifekalant? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. aidic.it [aidic.it]

- 6. Inhibitory effect of the class III antiarrhythmic drug nifekalant on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prevention of life-threatening ventricular tachyarrhythmia by a novel and pure class-III agent, nifekalant hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of intravenous nifekalant as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meta-analysis of the efficacies of amiodarone and nifekalant in shock-resistant ventricular fibrillation and pulseless ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nifekalant-d4 in Cardiac Electrophysiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a class III antiarrhythmic agent, primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells, thereby suppressing re-entrant arrhythmias. Nifekalant-d4 is a deuterated analog of Nifekalant. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a strategic modification intended to alter the pharmacokinetic profile of the parent compound. This alteration is based on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially leading to a longer half-life, increased metabolic stability, and altered pharmacokinetics.[3][4][5][6] These application notes provide a comprehensive guide for the use of this compound in cardiac electrophysiology research, including its mechanism of action, expected pharmacological profile, and detailed experimental protocols.

Mechanism of Action and Rationale for Deuteration

Nifekalant exerts its antiarrhythmic effect by selectively blocking the IKr/hERG potassium channels.[2] This inhibition delays the repolarization phase of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram. By extending the refractory period of cardiac myocytes, Nifekalant helps to terminate and prevent re-entrant ventricular arrhythmias.

The rationale for using this compound stems from the potential to improve upon the pharmacokinetic properties of Nifekalant. Deuteration at specific metabolically vulnerable sites can reduce the rate of enzymatic degradation, primarily by cytochrome P450 enzymes.[4] This can result in:

-

Increased Half-Life: A slower rate of metabolism is expected to prolong the systemic exposure to the drug.

-

Improved Metabolic Stability: Reduced metabolic breakdown can lead to more predictable plasma concentrations.

-

Potentially Altered Bioavailability: Changes in first-pass metabolism can affect the fraction of the drug that reaches systemic circulation.

These predicted properties make this compound a valuable tool for research into the sustained effects of IKr blockade and for the development of new antiarrhythmic therapies with potentially more favorable dosing regimens.

Quantitative Data Summary

While specific experimental data for this compound is not widely available, the following tables summarize the known quantitative data for Nifekalant and the anticipated effects of deuteration on these parameters. These anticipated effects are based on the established principles of the kinetic isotope effect and should be experimentally verified.

Table 1: In Vitro Electrophysiological Profile of Nifekalant and Anticipated Profile of this compound

| Parameter | Nifekalant | This compound (Anticipated) | Target Ion Channel | Experimental System |

| hERG (IKr) IC50 | ~7.9 µM | Similar to Nifekalant | hERG/Kv11.1 | Xenopus oocytes |

| IKs Block | Minimal | Minimal | Kv7.1/KCNE1 | Mammalian cell lines |

| INa Block | Minimal | Minimal | Nav1.5 | Mammalian cell lines |

| ICa,L Block | Minimal | Minimal | Cav1.2 | Mammalian cell lines |

| Action Potential Duration (APD90) | Concentration-dependent prolongation | Concentration-dependent prolongation, potentially more sustained | Isolated cardiomyocytes |

Table 2: Pharmacokinetic Profile of Nifekalant and Anticipated Profile of this compound

| Parameter | Nifekalant | This compound (Anticipated) | Species |

| Half-life (t1/2) | 1.5 - 2.1 hours[1] | Increased | Human |

| Metabolic Clearance | Primarily hepatic | Decreased | Human |

| Volume of Distribution (Vd) | 0.14 L/kg[1] | Similar to Nifekalant | Human |

| Primary Metabolic Pathway | Glucuronide conjugation | Slower rate of conjugation | Human |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the electrophysiological and pharmacological properties of this compound. These protocols are based on standard methodologies used for Class III antiarrhythmic drugs.

hERG (IKr) Channel Blockade Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium channel.

Methodology: Automated or manual patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

Procedure:

-

Cell Culture: Maintain HEK293-hERG cells in appropriate culture medium and conditions.

-

Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.

-

Electrophysiology Recording:

-

Use whole-cell patch-clamp configuration.

-

Maintain a holding potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic tail current.

-

-

Compound Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.

-

Perfuse the cells with control solution to establish a stable baseline current.

-

Apply increasing concentrations of this compound to the cells and record the hERG current at each concentration.

-

-

Data Analysis:

-

Measure the peak tail current amplitude at each concentration.

-

Normalize the current to the baseline control.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Cardiac Action Potential Duration (APD) Assay

Objective: To evaluate the effect of this compound on the action potential duration in isolated cardiomyocytes.

Methodology: Current-clamp recording from isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human iPSC-derived cardiomyocytes).

Procedure:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.

-

Current-Clamp Recording:

-

Use the whole-cell or sharp microelectrode current-clamp technique.

-

Evoke action potentials by injecting brief suprathreshold current pulses at a fixed frequency (e.g., 1 Hz).

-

-

Compound Application:

-

Superfuse the myocytes with control Tyrode's solution to record baseline action potentials.

-

Apply different concentrations of this compound and record the steady-state effects on the action potential waveform.

-

-

Data Analysis:

-

Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

-

Analyze other parameters such as resting membrane potential and action potential amplitude.

-

Compare the effects of this compound to its non-deuterated counterpart.

-

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of this compound and Nifekalant in liver microsomes.

Methodology: Incubation of the test compounds with liver microsomes and analysis of the remaining parent compound over time using LC-MS/MS.

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing liver microsomes (human or other species), NADPH regenerating system, and the test compound (Nifekalant or this compound) at a fixed concentration.

-

Incubate the mixture at 37°C.

-

-

Sampling:

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

-

In Vivo Arrhythmia Model

Objective: To assess the antiarrhythmic efficacy of this compound in an animal model of ventricular arrhythmia.

Methodology: A commonly used model is the coronary artery ligation and reperfusion model in rats or dogs, which induces ventricular arrhythmias.

Procedure:

-

Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Arrhythmia Induction:

-

Ligate a major coronary artery (e.g., the left anterior descending artery) for a specific period to induce ischemia.

-

Release the ligature to induce reperfusion arrhythmias.

-

-

Drug Administration:

-

Administer this compound intravenously at different doses before or during the ischemic period.

-

A control group should receive the vehicle.

-

-

ECG Monitoring:

-

Continuously record the electrocardiogram (ECG) throughout the experiment.

-

-

Data Analysis:

-

Analyze the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

-

Compare the antiarrhythmic effects of this compound with the vehicle control and with non-deuterated Nifekalant.

-

Visualizations

Caption: Mechanism of action of this compound in cardiac myocytes.

Caption: Workflow for determining the IC50 of this compound on hERG channels.

Caption: Rationale for the development of this compound.

References

- 1. Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0751926B1 - Enhancement of the efficacy of drugs by deuteration - Google Patents [patents.google.com]

- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Nifekalant Quantification with Nifekalant-d4

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Nifekalant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nifekalant-d4, is central to the strategies discussed.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in Nifekalant quantification?

A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Nifekalant, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These interfering components can either suppress or enhance the analyte's signal during the ionization process in the mass spectrometer.[3][4] This phenomenon is a major concern because it can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and other bioanalytical studies.[5]

Q2: What are the common sources of matrix effects in plasma samples?

A2: In biological matrices like plasma, the primary sources of matrix effects are endogenous components that are often present at much higher concentrations than the analyte. These include:

-

Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[2]

-

Salts and Proteins: If not adequately removed during sample preparation, these can interfere with the ionization process.[2]

-

Metabolites: Endogenous metabolites or metabolites of Nifekalant itself can co-elute and cause interference.

Exogenous sources can also contribute, such as anticoagulants used during blood collection or co-administered drugs.

Q3: How does this compound help in overcoming matrix effects?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for compensating for matrix effects.[6] Because this compound is chemically identical to Nifekalant, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1]

Q4: What is the acceptable range for the matrix factor during method validation?

A4: During method validation, the matrix effect is quantitatively assessed by calculating the matrix factor (MF). The internal standard-normalized MF is determined by comparing the peak area ratio of the analyte/IS in the presence of matrix to the peak area ratio in a neat solution. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of the biological matrix should not be greater than 15%.[7]

Troubleshooting Guide